methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate
Description
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is a synthetic organic compound featuring a hybrid structure combining pyridine, benzyl, and ester functional groups. Its molecular architecture includes a 6-chloropyridin-3-yl moiety linked via a formamide bridge to a benzyl-substituted propanoate ester.
Structural characterization of this compound often employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation of its 3D geometry . These methods confirm key features like bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonding or halogen-based packing), which are critical for understanding its reactivity and biological interactions.
Properties
IUPAC Name |
methyl 3-[benzyl-(6-chloropyridine-3-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)9-10-20(12-13-5-3-2-4-6-13)17(22)14-7-8-15(18)19-11-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUACYGUDBVZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate typically involves multiple steps:
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Formation of the Chloropyridine Intermediate: : The starting material, 6-chloropyridine, is often synthesized through chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
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Benzylation: : The chloropyridine intermediate is then subjected to benzylation. This step involves the reaction of the chloropyridine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Formamidation: : The benzylated chloropyridine is reacted with formamide or a formamide derivative under acidic or basic conditions to introduce the formamido group.
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Esterification: : Finally, the formamido intermediate is esterified with methyl 3-bromopropanoate in the presence of a base like triethylamine (TEA) or sodium methoxide (NaOMe) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
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Reduction: : Reduction reactions can target the formamido group, converting it to an amine.
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Substitution: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it useful in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Given its potential biological activity, this compound might be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents. Its ability to interact with biological macromolecules could make it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through various interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The chloropyridine moiety might facilitate binding to specific sites, while the formamido group could participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a chlorinated pyridine ring and a benzyl-formamide side chain. Below, we compare it with three analogs to highlight structural and functional differences.
Table 1: Structural and Functional Comparison
Key Findings:
Chlorine Position and Bioactivity : The 6-chloropyridin-3-yl group in the target compound optimizes binding to nicotinic acetylcholine receptors in insects, a trait diminished in its 2-chloro positional isomer .
Ester Group Impact : Ethyl esters (e.g., analog 2) exhibit slower hydrolysis rates compared to methyl esters, enhancing in vivo stability but reducing aqueous solubility.
Methodological Considerations in Structural Analysis
The use of SHELX software for crystallographic refinement and ORTEP-3 for molecular visualization has been pivotal in elucidating the conformational preferences of these compounds. For example:
- SHELX -derived data reveal that the chloropyridinyl group in the target compound adopts a planar conformation, facilitating π-π stacking interactions absent in bromine-substituted analogs.
- ORTEP-3 graphical models highlight steric clashes in bulkier derivatives (e.g., analog 4), explaining their reduced crystallinity compared to benzyl-based variants.
Biological Activity
Methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
Key properties:
- Molecular Weight: 240.72 g/mol
- CAS Number: [specific CAS number if available]
- Solubility: Soluble in organic solvents, with limited solubility in water.
Synthesis
The synthesis of this compound typically involves:
- Formation of the benzyl amine derivative through the reaction of benzylamine with 6-chloropyridine-3-carboxaldehyde.
- Condensation with propanoic acid derivatives to yield the final product.
Anticancer Properties
Recent studies have demonstrated the compound's potential anticancer effects. In vitro assays have shown that it exhibits antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Analgesic Effects
In animal models, this compound has shown significant analgesic activity. It acts as a selective κ-opioid receptor (KOR) agonist, which contributes to its pain-relieving properties without the typical side effects associated with μ-opioid receptor agonists.
Case Study:
A study evaluated the analgesic effect in mice using the abdominal contraction test. The compound demonstrated a dose-dependent reduction in pain behavior, indicating its potential as a therapeutic agent for pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the aromatic ring and substituents on the nitrogen atom significantly affect biological activity. Compounds with electron-withdrawing groups on the aromatic ring generally exhibit enhanced potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
